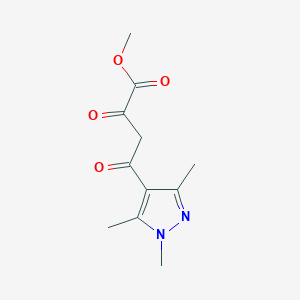

methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate

Description

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate is a structurally complex ester featuring a diketobutanoate backbone (2,4-dioxo groups) and a substituted pyrazole ring (1,3,5-trimethyl).

Properties

IUPAC Name |

methyl 2,4-dioxo-4-(1,3,5-trimethylpyrazol-4-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-6-10(7(2)13(3)12-6)8(14)5-9(15)11(16)17-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKLILLUXKWQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves several steps. One common method includes the condensation of carboxylic acids and amines to form the corresponding amides, followed by esterification with alcohols . The reaction conditions typically involve the use of tetrahydrofuran as a solvent

Chemical Reactions Analysis

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reacting with hydrazonoyl halides in boiling ethanol can yield thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate has been investigated for its potential therapeutic applications. The compound's structure suggests it may interact with biological targets due to the presence of the pyrazole ring, which is known for its bioactivity.

Case Studies and Research Findings

- Anticancer Properties : Research indicates that derivatives of pyrazole compounds exhibit anticancer activity. Methyl 2,4-dioxo derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that modifications to the pyrazole moiety can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Activity : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways. Methyl 2,4-dioxo compounds may inhibit pro-inflammatory cytokines and could be explored as potential anti-inflammatory agents .

Agricultural Science

The compound is also being explored for its applications in agrochemicals. Its unique structure may contribute to the development of new pesticides or herbicides.

Research Insights

- Pesticidal Activity : Preliminary studies have indicated that methyl 2,4-dioxo derivatives exhibit insecticidal properties against specific pests. The mechanism of action is believed to involve interference with metabolic pathways in target organisms .

Material Science

In addition to biological applications, methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate is being evaluated for its utility in material science.

Applications in Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its dioxo functionality allows for potential cross-linking reactions that could improve material stability and performance.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its activity . detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to three classes of structurally related molecules from the evidence: heterocyclic esters, fluorinated butanoates, and pyrazolone derivatives. Key distinctions in functional groups, applications, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Heterocyclic Esters: Structural Analogues in Pharmacology

- Target vs. MDMB-4en-PINACA: The target compound shares the methyl butanoate ester group with MDMB-4en-PINACA, a synthetic cannabinoid . However, MDMB-4en-PINACA incorporates an indazole ring linked via an amide bond, which is critical for binding to cannabinoid receptors. The diketobutanoate chain in the target may also increase metabolic instability compared to MDMB-4en-PINACA’s amide group.

- Target vs. Pyrazolone-Tetrazol Derivatives: Pyrazolone derivatives synthesized in (e.g., compound 4g) feature fused coumarin and tetrazol moieties, enhancing π-π stacking interactions for biological activity . The target’s simpler pyrazole-diketobutanoate structure lacks these extended conjugated systems, suggesting divergent applications—e.g., the target may act as a synthetic intermediate rather than a bioactive agent.

Functional Group Reactivity

- The diketobutanoate moiety in the target introduces two reactive ketones, enabling nucleophilic additions or condensations absent in MDMB-4en-PINACA (amide) or perfluorinated esters (inert C-F bonds). This reactivity could facilitate derivatization for drug discovery but may necessitate stabilization strategies during synthesis.

Research Findings and Implications

- Synthetic Challenges :

While outlines methods for pyrazolone-tetrazol coupling , synthesizing the target compound would require precise ketone protection and pyrazole alkylation to avoid side reactions. - Biological Activity Prediction :

Pyrazole derivatives often exhibit antimicrobial or anti-inflammatory properties, but the target’s activity remains speculative without empirical data. MDMB-4en-PINACA’s receptor-binding profile suggests that substituting indazole with pyrazole could alter selectivity. - Regulatory Considerations : Structural similarity to controlled substances like MDMB-4en-PINACA may warrant regulatory scrutiny despite differences in core heterocycles.

Biological Activity

Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate (CAS No. 890624-48-3) is a chemical compound with significant potential in biological research. Its molecular formula is C11H14N2O4, and it has a molecular weight of 238.24 g/mol. This compound is primarily utilized in proteomics and biochemical studies due to its unique structural properties and biological activities.

Chemical Structure and Properties

The compound features a pyrazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its activity in different biological contexts.

The mechanism of action of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate involves its ability to interact with specific molecular targets. It is hypothesized that the compound can form hydrogen bonds and engage in hydrophobic interactions, which are critical for its biological activity. The presence of the dioxo group enhances its reactivity and potential for interaction with enzymes or receptors.

Antioxidant Properties

The antioxidant potential of methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate has been explored through various assays. Antioxidants are crucial in mitigating oxidative stress in biological systems. Preliminary findings indicate that compounds with similar structures can scavenge free radicals effectively .

Study on Antimicrobial Efficacy

A relevant study investigated the antimicrobial properties of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency. Although direct data on methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate is not available, the trends observed suggest a promising avenue for further exploration .

Antioxidant Activity Assessment

In another study focusing on the antioxidant activities of similar compounds, it was found that modifications to the dioxo group influenced the radical scavenging activity. This study highlighted the importance of structural characteristics in determining biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Activity |

|---|---|---|---|

| Methyl 2,4-dioxo-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoate | C11H14N2O4 | 238.24 g/mol | Antimicrobial potential |

| Pyrazole Derivative A | C10H12N2O3 | 220.22 g/mol | Antioxidant activity |

| Pyrazole Derivative B | C9H10N2O2 | 178.19 g/mol | Antimicrobial activity |

Q & A

Q. How can this compound serve as a precursor for designing metal-organic frameworks (MOFs) or bioactive analogs?

- Methodological Answer : The pyrazole ring’s nitrogen atoms can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺) to form MOFs, while the β-keto ester enables functionalization via Schiff base reactions. In bioactive analogs, substituting the trimethyl group with halogens (e.g., Cl, F) modulates lipophilicity and target binding, as seen in antifungal pyrazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.